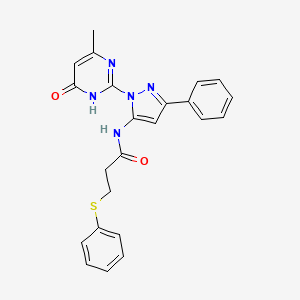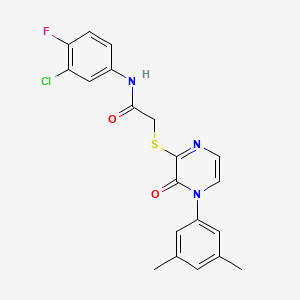
3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. This compound is known for its ability to bind to certain receptors in the brain and modulate their activity, which makes it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide has several potential applications in scientific research. One of the main areas of interest is in the development of drugs that target specific receptors in the brain. This compound has been shown to bind to certain receptors and modulate their activity, which could lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves its ability to bind to certain receptors in the brain. Specifically, this compound has been shown to bind to the dopamine D3 receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can affect various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide are still being studied. However, some research suggests that this compound may have potential therapeutic effects for a variety of neurological and psychiatric disorders. For example, it has been shown to have anti-addictive effects in animal models, which could make it a potential treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide in lab experiments is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors.
Orientations Futures
There are several potential future directions for research on 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide. One area of interest is in the development of new drugs that target the dopamine D3 receptor and the sigma-1 receptor. Another potential direction is in the study of the anti-addictive effects of this compound and its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves several steps. First, 3-fluoroacetophenone is reacted with ethyl cyanoacetate to form a substituted benzene derivative. This intermediate is then treated with potassium hydroxide and methyl iodide to form 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide.
Propriétés
IUPAC Name |
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16(13-5-3-7-15(18)9-13)11-20-17(21)14-6-2-4-12(8-14)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDIZKDAWAEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)
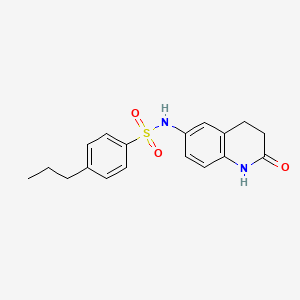
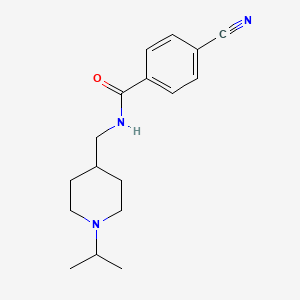
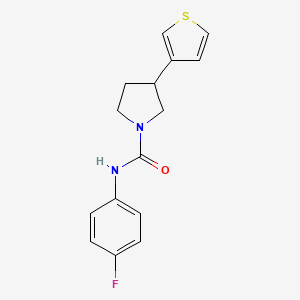
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)
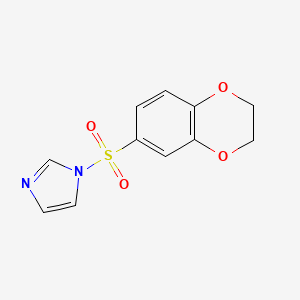
![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2908812.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)
